

(Rac)-LM11A-31 solubility in PBS and DMSO

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Compound of Interest

Compound Name: (Rac)-LM11A-31

Cat. No.: B12378093

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(Rac)-LM11A-31 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with **(Rac)-LM11A-31**.

Frequently Asked Questions (FAQs)

Q1: What is **(Rac)-LM11A-31** and what is its primary mechanism of action?

(Rac)-LM11A-31 is an isomer of LM11A-31, which is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).^{[1][2]} Its primary mechanism involves modulating p75NTR signaling to promote neuron survival and inhibit apoptosis.^{[1][3]} It selectively activates p75NTR survival pathways while inhibiting degenerative signaling, such as that induced by pro-nerve growth factor (proNGF).^{[3][4][5]}

Q2: What are the reported solubilities of **(Rac)-LM11A-31** in common laboratory solvents?

The solubility of **(Rac)-LM11A-31** can vary slightly between suppliers and based on its salt form (e.g., dihydrochloride). For a summary of reported solubility data, please refer to the table below.

Quantitative Solubility Data

Solvent	Reported Solubility	Notes
DMSO	100 mg/mL	Requires sonication and warming to 60°C.[5]
50 mg/mL		
49 mg/mL	Fresh DMSO is recommended as absorbed moisture can reduce solubility.[6]	
PBS (pH 7.2)	10 mg/mL	
Water	100 mg/mL	Requires sonication.[5]
200 mg/mL	Sonication is recommended.[7]	
Described as a water-soluble isoleucine derivative.[4][8]		
Ethanol	20 mg/mL	
DMF	50 mg/mL	

Troubleshooting Guide

Issue: I'm having trouble dissolving **(Rac)-LM11A-31** in my chosen solvent.

- Precipitation or phase separation occurs: Gentle heating and/or sonication can be used to aid dissolution.[2][5]
- Solubility in DMSO seems lower than expected: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of compounds. Always use fresh, newly opened DMSO for the best results.[5][6]
- The compound won't dissolve in aqueous buffers at high concentrations: While described as water-soluble, the solubility in buffers like PBS is limited compared to organic solvents like DMSO.[9] For aqueous stocks, consider starting with water and then diluting into your buffer. If high concentrations are needed for in vivo studies, consider using a formulation with co-solvents.

Issue: My **(Rac)-LM11A-31** solution is not stable.

- Storage of stock solutions: For long-term stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.^{[2][5]} It is best to store solutions under nitrogen and away from moisture.^{[2][5]}
- Freeze-thaw cycles: To prevent degradation of the compound, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.^[2]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

- Weigh the desired amount of **(Rac)-LM11A-31** dihydrochloride powder in a sterile conical tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
- To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until the solid is completely dissolved.^[5]
- Once fully dissolved, allow the solution to cool to room temperature.
- Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.^{[2][5]}

Protocol 2: Preparation of a 10 mg/mL Solution in PBS (pH 7.2)

- Weigh the required amount of **(Rac)-LM11A-31**.
- Add the calculated volume of sterile PBS (pH 7.2) to reach a 10 mg/mL concentration.
- Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary.
- If preparing for cell culture, sterilize the final solution by passing it through a 0.22 µm filter.^[2]

- Use the solution immediately or store appropriately.

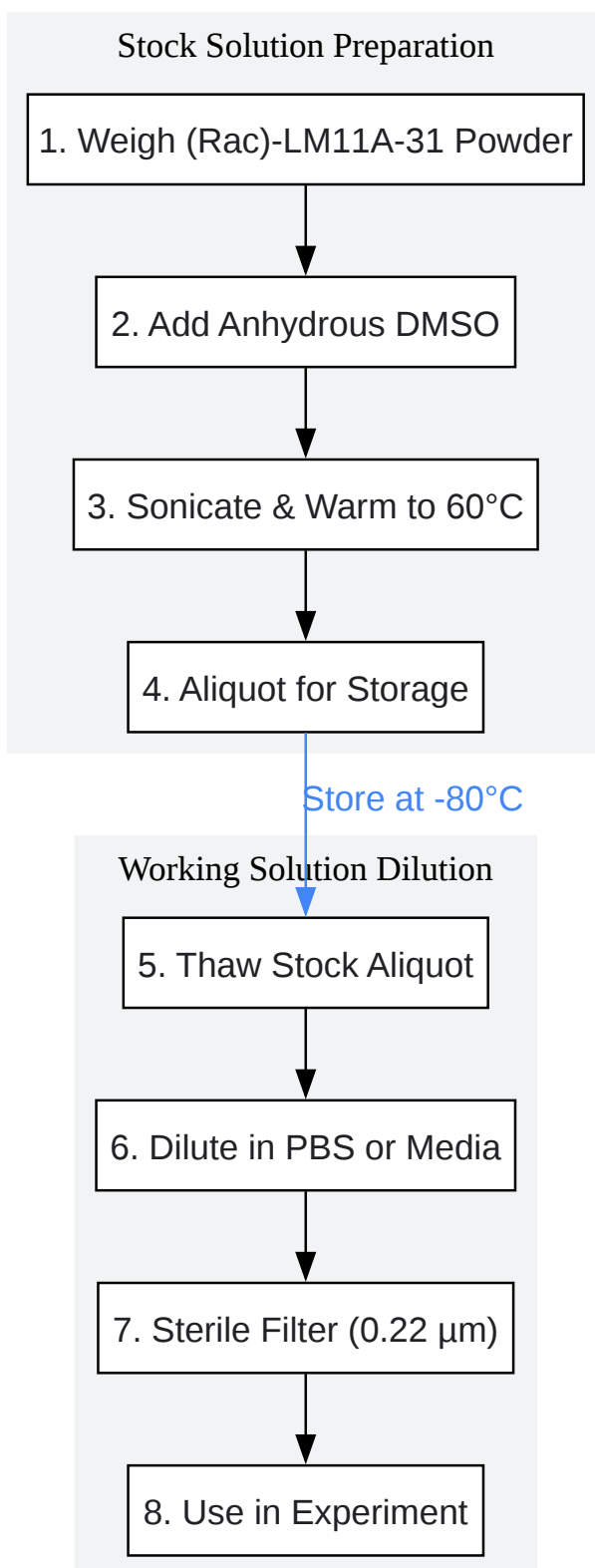
Protocol 3: Example In Vivo Formulation for Oral Administration

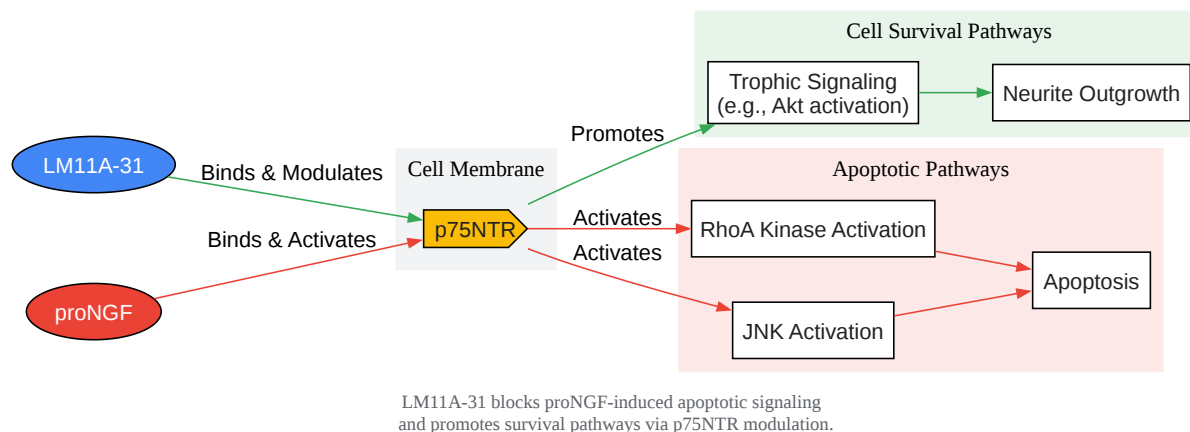
For in vivo experiments, a co-solvent system is often required to achieve the desired concentration and stability. The following is an example formulation:

- Prepare a stock solution of **(Rac)-LM11A-31** in ethanol at 25 mg/mL.
- To prepare a 1 mL working solution at 2.5 mg/mL, take 100 μ L of the ethanol stock solution.
- Add 400 μ L of PEG300 and mix until the solution is homogeneous.
- Add 50 μ L of Tween-80 and mix thoroughly.
- Add 450 μ L of saline to bring the final volume to 1 mL. The final solvent composition will be 10% ethanol, 40% PEG300, 5% Tween-80, and 45% saline.[\[2\]](#)

Visualizations

Experimental Workflow: Solution Preparation





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